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Compound of Interest

Compound Name: LDN193189 Tetrahydrochloride

Cat. No.: B2546857 Get Quote

For scientists and drug development professionals navigating the intricate landscape of cellular

signaling, the choice of a potent and selective inhibitor is paramount. LDN193189
Tetrahydrochloride has emerged as a key small molecule inhibitor of the Bone Morphogenetic

Protein (BMP) signaling pathway. This guide provides an objective comparison of the cross-

reactivity profile of LDN193189 Tetrahydrochloride against other commonly used BMP

inhibitors, supported by experimental data to inform your research decisions.

Performance Comparison: A Head-to-Head Look at
Kinase Inhibition
The efficacy and specificity of a kinase inhibitor are best understood through its inhibitory

concentration (IC50) against a panel of kinases. LDN193189 is a potent inhibitor of several

BMP type I receptors, particularly ALK1, ALK2, ALK3, and ALK6.[1][2][3][4] Its high potency,

with IC50 values in the low nanomolar range, makes it a valuable tool for dissecting BMP-

mediated cellular processes.[1][2][3]

To provide a clear perspective, the following table summarizes the IC50 values of LDN193189

and its common alternatives—Dorsomorphin, DMH1, and K02288—against key kinases in the

BMP and related signaling pathways.
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Target Kinase
LDN193189
IC50 (nM)

Dorsomorphin
IC50/Ki (nM)

DMH1 IC50
(nM)

K02288 IC50
(nM)

ALK1 0.8[1][2][3] -
Inhibits at nM

concentrations
1.8[5][6]

ALK2 0.8[1][2][3]
Selectively

inhibits
13 - 108[7][8] 1.1[5][6]

ALK3 5.3[1][2][3]
Selectively

inhibits

Inhibits at nM

concentrations
34.4[6]

ALK6 16.7[1][2][3]
Selectively

inhibits
- 6.4[5][6]

ALK4 ≥500 -
No detectable

inhibition[7][8]
302[6]

ALK5 ≥500 -
No detectable

inhibition[7][8]
321[6]

AMPK Selectivity over Ki = 109
No detectable

inhibition[7][8]
-

VEGFR2 (KDR)
Lower selectivity

against

"Off-target"

effects

No detectable

inhibition[7][8]
-

Note: IC50 values can vary depending on the specific assay conditions. The data presented

here is compiled from multiple sources for comparative purposes.

As the data indicates, LDN193189 exhibits high potency against its primary targets, the BMP

type I receptors ALK1, ALK2, ALK3, and ALK6.[1][2][3][4] Notably, it shows significantly less

activity against the TGF-β type I receptors ALK4 and ALK5, demonstrating a 200-fold selectivity

for BMP over TGF-β signaling.[1][2][3] In contrast, Dorsomorphin, an earlier generation

inhibitor, also targets AMPK, which can lead to off-target effects in certain experimental

contexts. DMH1, a derivative of Dorsomorphin, was developed to be more selective for BMP

receptors over VEGFR and AMPK signaling. K02288 is another potent and selective inhibitor of

BMP type I receptors, showing a comparable in vitro potency to LDN193189 against ALK2.
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Visualizing the Molecular Interactions
To better understand the context in which these inhibitors function, the following diagrams

illustrate the BMP signaling pathway and a typical workflow for assessing kinase inhibitor

specificity.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 10 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2546857?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


BMP Signaling Pathway

Extracellular Space

Cell Membrane

Cytoplasm

Nucleus

BMP Ligand

Type II Receptor
(BMPR2, ActRIIa/b)

Binds

Type I Receptor
(ALK1/2/3/6)

Recruits & Phosphorylates

R-SMAD
(SMAD1/5/8)

Phosphorylates

Co-SMAD
(SMAD4)

Forms Complex

R-SMAD/Co-SMAD
Complex

Target Gene
Expression

Translocates & Regulates

LDN193189
(and alternatives)

Inhibits

Click to download full resolution via product page

Caption: BMP Signaling Pathway and the inhibitory action of LDN193189.
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Experimental Workflow for Kinase Inhibitor Profiling
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Caption: A generalized workflow for determining the IC50 of a kinase inhibitor.

Experimental Methodologies
The determination of inhibitor potency and selectivity relies on robust and reproducible

experimental protocols. Below are detailed methodologies for key experiments cited in the

comparison of LDN193189 and its alternatives.
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In Vitro Kinase Inhibition Assay (for IC50 Determination)
This protocol outlines a common method for determining the half-maximal inhibitory

concentration (IC50) of a compound against a specific kinase. This is often performed using

luminescence-based assays that measure ATP consumption (as ADP production).

Materials:

Recombinant Kinase (e.g., ALK2)

Kinase-specific substrate

ATP

Test Inhibitor (e.g., LDN193189) serially diluted in DMSO

Kinase Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-

35)

ADP-Glo™ Kinase Assay Kit (or similar detection reagent)

White, opaque 96-well or 384-well plates

Plate reader capable of luminescence detection

Procedure:

Compound Plating: Prepare serial dilutions of the test inhibitor in DMSO. Typically, a 10-

point, 3-fold serial dilution is performed. Dispense a small volume (e.g., 1 µL) of each

inhibitor concentration into the wells of the assay plate. Include wells with DMSO only as a

no-inhibitor control.

Kinase Reaction Mixture Preparation: Prepare a master mix containing the kinase assay

buffer, the specific kinase, and its substrate.

Kinase Reaction Initiation: Add the kinase reaction mixture to each well of the assay plate.

Initiate the kinase reaction by adding a solution of ATP to each well. The final ATP
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concentration should be at or near the Km value for the specific kinase to ensure accurate

IC50 determination.

Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined

time (e.g., 60 minutes). This incubation period should be within the linear range of the kinase

reaction.

Reaction Termination and Signal Detection: Stop the kinase reaction and detect the amount

of ADP produced by following the manufacturer's instructions for the ADP-Glo™ Kinase

Assay Kit. This typically involves a two-step process:

Addition of ADP-Glo™ Reagent to deplete the remaining ATP.

Addition of Kinase Detection Reagent to convert ADP to ATP, which is then used in a

luciferase reaction to generate a luminescent signal.

Data Acquisition: Measure the luminescence of each well using a plate reader.

Data Analysis:

Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the

no-inhibitor (DMSO) control.

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

Fit the data to a sigmoidal dose-response curve using appropriate software (e.g.,

GraphPad Prism) to determine the IC50 value.

Cellular Assays for BMP Pathway Inhibition
To confirm the activity of the inhibitor in a cellular context, downstream effects of BMP signaling

are measured. A common method is to assess the inhibition of BMP-induced alkaline

phosphatase activity in C2C12 cells.

Materials:

C2C12 myoblast cell line
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DMEM supplemented with FBS and antibiotics

Recombinant BMP4

Test Inhibitor (e.g., LDN193189)

Alkaline Phosphatase Assay Kit (e.g., using p-nitrophenyl phosphate (pNPP) as a substrate)

Cell lysis buffer

96-well cell culture plates

Microplate reader

Procedure:

Cell Seeding: Seed C2C12 cells into a 96-well plate at a predetermined density and allow

them to adhere overnight.

Treatment: Treat the cells with varying concentrations of the test inhibitor in the presence of

a constant concentration of BMP4. Include controls for untreated cells and cells treated with

BMP4 alone.

Incubation: Incubate the cells for a period sufficient to induce alkaline phosphatase

expression (e.g., 72 hours).

Cell Lysis: Wash the cells with PBS and then lyse the cells using a suitable lysis buffer.

Alkaline Phosphatase Assay:

Transfer the cell lysates to a new 96-well plate.

Add the pNPP substrate solution to each well.

Incubate at 37°C until a yellow color develops.

Stop the reaction by adding a stop solution (e.g., NaOH).

Data Acquisition: Measure the absorbance at 405 nm using a microplate reader.
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Data Analysis:

Normalize the alkaline phosphatase activity to the total protein concentration in each well.

Calculate the percentage of inhibition of BMP4-induced alkaline phosphatase activity for

each inhibitor concentration.

Plot the percentage of inhibition against the inhibitor concentration to determine the

cellular IC50.

By providing a clear comparison of inhibitory activities and detailed experimental context, this

guide aims to equip researchers with the necessary information to select the most appropriate

BMP inhibitor for their specific research needs, ultimately advancing our understanding of the

critical roles of BMP signaling in health and disease.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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PDF]. Available at: [https://www.benchchem.com/product/b2546857#cross-reactivity-profile-
of-ldn193189-tetrahydrochloride]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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